(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone
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Overview
Description
“(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone” is a chemical compound with the molecular formula C22H29N5O and a molecular weight of 379.508. It is not intended for human or veterinary use and is available for research use only. A series of similar compounds were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists and showed analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .
Scientific Research Applications
Facile Synthesis of Novel Pyridazinone Derivatives
A novel class of compounds, including pyridazinone derivatives, was synthesized through a process involving the conversion of ester functionalities connected directly to the aromatic ring to the acid, followed by oxidation, hydrazone formation, intramolecular cyclization, and several other steps. These compounds could be of interest in various fields of chemical research, including the development of new pharmaceuticals and materials due to their unique structures and potential biological activities (Gani Koza et al., 2013).
Novel Synthetic Pathways for Pyridazinone and Phthalazine Derivatives
Research into the condensation of pyridazinone with aromatic aldehydes and other compounds has led to the creation of novel styryl derivatives, which further underwent various reactions to yield a wide range of heterocyclic compounds. These pathways demonstrate the versatility of pyridazinone derivatives in synthesizing complex molecules, which could be applied in creating compounds with specific properties for research or therapeutic use (M. S. E. Gaby et al., 2003).
Antimicrobial Activity of Pyridine Derivatives
A study on the synthesis of new pyridine derivatives, including those related to pyridazinone, demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in the development of new antimicrobials or as a starting point for further chemical modifications to enhance biological activity (N. Patel et al., 2011).
Heterocyclic Cores in Histamine H3 Receptor Antagonists
A series of small molecules with a heterocyclic core, akin to the structure of interest, showed high affinity as antagonists at the human histamine H3 receptor. This research highlights the potential of using heterocyclic cores, such as pyridazinone derivatives, in designing drugs targeting the central nervous system (Devin M Swanson et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s known that similar compounds have significant activity against mycobacterium tuberculosis h37ra, suggesting they may affect the biochemical pathways related to the growth and survival of this bacterium .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth of this bacterium.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-8-4-5-9-19(18)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-6-2-3-7-13-25/h4-5,8-11H,2-3,6-7,12-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRCDSXVQHTDPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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